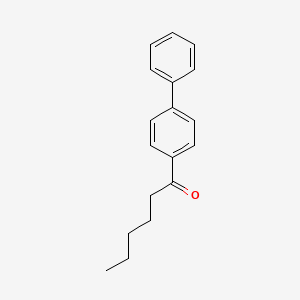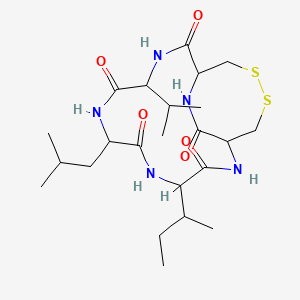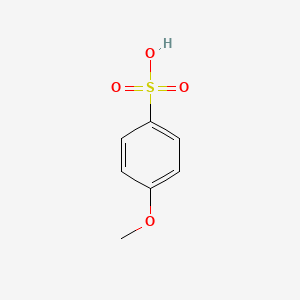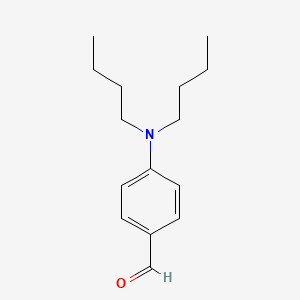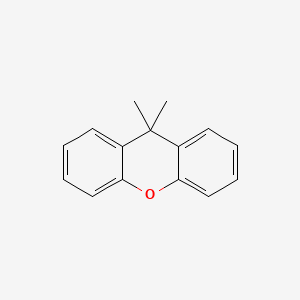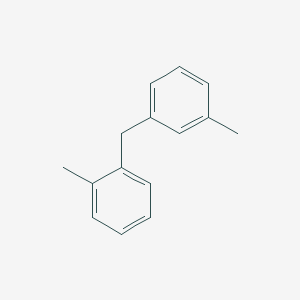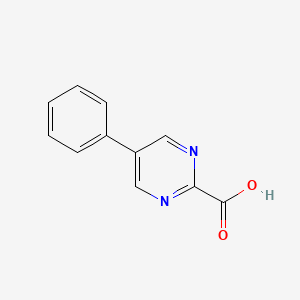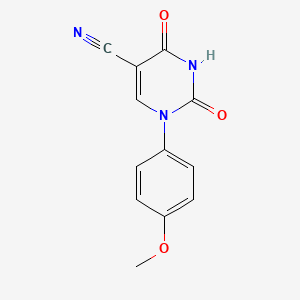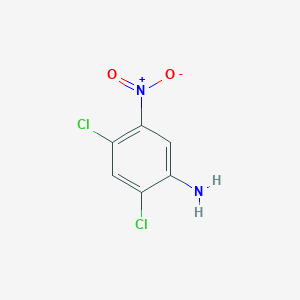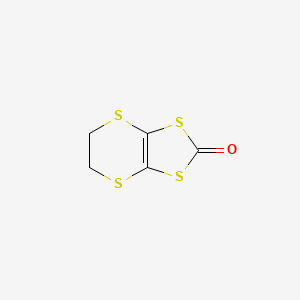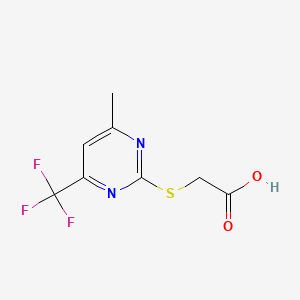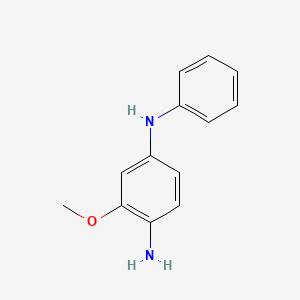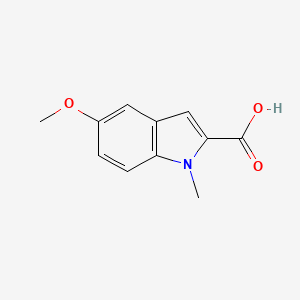
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
描述
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
作用机制
Target of Action
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid (MI2CA) is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that MI2CA may also interact with various targets.
Mode of Action
Given that it is an indole derivative, it is likely that it interacts with its targets in a similar manner to other indole compounds . These interactions often result in changes to the target’s function, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that MI2CA may also affect similar pathways.
Result of Action
One study found that a compound with a similar structure, 5-methoxy-3-(3-phenylacryloyl)-1h-indole-2-carboxylic acid, showed significant anti-inflammatory activity . Therefore, it is possible that MI2CA may have similar effects.
生化分析
Biochemical Properties
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid plays a vital role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form cyclic dimers via double hydrogen bonds between its molecules . These interactions significantly influence the spatial arrangement of molecules and their biochemical activity. The compound’s interaction with enzymes such as myeloperoxidase, where it acts as an inhibitor, highlights its potential in modulating biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce oxidative stress and enhance long-term potentiation, which is crucial for neuroprotective properties . Additionally, it has been observed to decrease ischemic area size in stroke models, indicating its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibitory effect on myeloperoxidase is achieved through binding interactions that prevent the enzyme’s chlorinating activity . Furthermore, the compound’s ability to form hydrogen bonds and other intermolecular interactions plays a crucial role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, allowing for prolonged biochemical activity . Extended exposure may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as neuroprotection and reduced oxidative stress . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of precise dosing in experimental and clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For instance, its role in the metabolic synthesis of arylacetic acid highlights its involvement in anti-inflammatory pathways . The compound’s interactions with metabolic enzymes influence its overall biochemical activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation . These interactions influence the compound’s efficacy and distribution within different cellular compartments, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its biochemical efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the esterification of commercially available 5-methoxyindole-2-carboxylic acid in methanol with a catalytic amount of sulfuric acid . Another method involves the Fischer indole cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
化学反应分析
Types of Reactions: 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
相似化合物的比较
- 5-Methoxyindole-2-carboxylic acid
- Indole-2-carboxylic acid
- 5-Methoxy-2-methyl-1H-indole
Comparison: 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Methoxyindole-2-carboxylic acid, the presence of a methyl group at the 1-position enhances its lipophilicity and potentially its ability to cross biological membranes .
属性
IUPAC Name |
5-methoxy-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXRUBZTKAYNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349439 | |
| Record name | 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59908-54-2 | |
| Record name | 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


